2,4-Dibromothiazole

Descripción general

Descripción

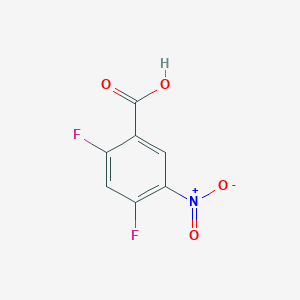

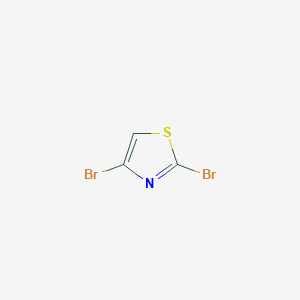

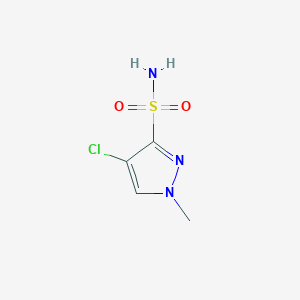

2,4-Dibromothiazole is a compound with the molecular formula C3HBr2NS . It is used as a building block in the synthesis of Melithiazole C, employing a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain . It is also used as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives with biologically active properties such as survival motor neuron (SMN) protein modulators .

Synthesis Analysis

The synthesis of brominated thiazoles, including 2,4-dibromothiazole, has been optimized and updated . The majority of these compounds are produced via sequential bromination and debromination steps . A palladium-catalyzed cross-coupling reaction occurs between 2,4-dibromothiazole and an organometallic compound .Molecular Structure Analysis

The molecular structure of 2,4-Dibromothiazole is disordered in the crystal structure with molecules randomly oriented . There is evidence for unusual intramolecular, and perhaps also intermolecular, halogen bonding between Br and C = O .Chemical Reactions Analysis

2,4-Dibromothiazole is applied as a building block in a synthesis of Melithiazole C employing a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain . It is also used as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives .Physical And Chemical Properties Analysis

2,4-Dibromothiazole has a molecular weight of 242.92 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 70 .Aplicaciones Científicas De Investigación

2,4-Dibromothiazole: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Melithiazole C: 2,4-Dibromothiazole serves as a crucial building block in the synthesis of Melithiazole C. This process involves a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .

Preparation of 2,4-Disubstituted Thiazole Derivatives: It is utilized as an intermediate in creating various 2,4-disubstituted thiazole derivatives. These derivatives are explored for their potential biological activities .

Antibacterial and Antifungal Applications: Thiazole derivatives, including those synthesized from 2,4-Dibromothiazole, have been studied for their antibacterial and antifungal properties, which could lead to new drug discoveries .

Antiprotozoal Activity: Research has also indicated that thiazole derivatives show promise in antiprotozoal activity, suggesting potential applications in treating protozoan infections .

Antitumor Properties: Compounds bearing a thiazole moiety are being investigated for their antitumor activity, which could contribute to the development of new cancer therapies .

Drug Discovery: The diverse biological activities associated with thiazole derivatives make 2,4-Dibromothiazole a valuable compound in drug discovery and pharmaceutical research .

Mecanismo De Acción

Target of Action

2,4-Dibromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science-related research

Mode of Action

The mode of action of 2,4-Dibromothiazole involves its use as a building block in the synthesis of Melithiazole C . This process employs a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .

Biochemical Pathways

2,4-Dibromothiazole is used as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives . These derivatives have biologically active properties, such as survival motor neuron (SMN) protein modulators

Result of Action

The result of the action of 2,4-Dibromothiazole is the production of various 2,4-disubstituted thiazole derivatives with biologically active properties . These derivatives can act as survival motor neuron (SMN) protein modulators .

Safety and Hazards

Direcciones Futuras

The synthesis of brominated thiazoles, including 2,4-dibromothiazole, has been revisited in order to update and optimize their production . This suggests that there is ongoing research and development in this area, indicating potential future directions for the use of 2,4-Dibromothiazole in the synthesis of other compounds.

Propiedades

IUPAC Name |

2,4-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEJZKKVVUZXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961954 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromothiazole | |

CAS RN |

4175-77-3 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4-dibromothiazole particularly useful in organic synthesis?

A1: 2,4-Dibromothiazole exhibits regioselective reactivity, allowing for controlled modifications. Cross-coupling reactions occur preferentially at the more electron-deficient 2-position, enabling the synthesis of 2-substituted 4-bromothiazoles. These intermediates can then be further functionalized to create a diverse array of 2,4-disubstituted thiazoles. [, , ]

Q2: What are some examples of cross-coupling reactions successfully employed with 2,4-dibromothiazole?

A2: Both Negishi and Stille cross-coupling reactions have been effectively utilized with 2,4-dibromothiazole. These reactions allow for the introduction of alkyl, aryl, and alkynyl substituents at the 2-position. [, , ]

Q3: Can the 4-position of 2,4-dibromothiazole be selectively functionalized?

A3: Yes, a bromine-magnesium exchange reaction allows for regioselective metalation at the 2-position. This organometallic species can then be utilized in various reactions to introduce different substituents at the 4-position. [, ]

Q4: What is a notable application of the bromine-magnesium exchange reaction with 2,4-dibromothiazole?

A4: This reaction has been successfully applied in the stereoselective synthesis of fragments found in thiazolyl peptide GE 2270 D2 and dolabellin. This highlights the utility of 2,4-dibromothiazole in accessing complex natural product-like structures. []

Q5: Can 2,4-dibromothiazole be used to synthesize bithiazole derivatives?

A5: Absolutely! 2,4-Dibromothiazole serves as a starting point for the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. This is achieved by a two-step process involving regioselective cross-coupling to introduce a substituent at the 2-position, followed by a second cross-coupling with another molecule of 2,4-dibromothiazole. []

Q6: What is an example of a natural product synthesized using 2,4-dibromothiazole as a building block?

A6: The first total synthesis of cystothiazole E was achieved utilizing a Suzuki coupling of building blocks, one of which was derived from 2,4-dibromothiazole. This highlights the potential of this compound in natural product synthesis. []

Q7: Are there alternative methods to access specific brominated thiazole derivatives?

A7: Yes, research has focused on optimizing the synthesis of various brominated thiazoles, including 2,4-dibromothiazole, through sequential bromination and debromination steps. These methods aim to provide a complete family of brominated thiazoles without utilizing elemental bromine. []

Q8: What spectroscopic techniques are used to characterize 2,4-dibromothiazole?

A8: NMR spectroscopy, particularly 1H NMR, is a crucial tool for structural confirmation of 2,4-dibromothiazole and its derivatives. Additionally, X-ray crystallography has been employed to determine the solid-state structure of 2,4-dibromothiazole. [, ]

Q9: Has 2,4-dibromothiazole been used in the synthesis of isotopically labeled compounds?

A9: Yes, a rapid and efficient synthesis of stable isotope-labeled [13C4, D4]-5-(hydroxymethyl)thiazole utilizes 2,4-dibromothiazole as a key intermediate. This labeled compound serves as a versatile building block for various biologically interesting molecules. []

Q10: Can you provide an example of a biologically active compound synthesized from 2,4-dibromothiazole?

A10: The naturally occurring endothelin-converting enzyme (ECE) inhibitor WS 75624 A was synthesized utilizing 2,4-dibromothiazole as a central building block. This highlights the potential of this compound in medicinal chemistry. []

Q11: Beyond cross-coupling reactions, what other transformations can be achieved with 2,4-dibromothiazole?

A11: 2,4-Dibromothiazole undergoes aminization reactions with nitrogen-containing compounds, allowing for the synthesis of diverse aminothiazole derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)